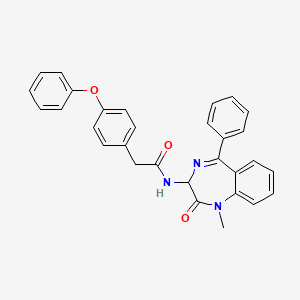

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2-(4-phenoxyphenyl)acetamide

Description

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

- A 1-methyl group at position 1, which may influence steric interactions and metabolic stability.

- A 5-phenyl substituent on the benzodiazepine core, enhancing lipophilicity and possibly modulating receptor affinity.

The compound’s design suggests applications in neuropharmacology, given the historical relevance of 1,4-benzodiazepines as GABAA receptor modulators. However, structural modifications here may target alternative receptors or improve pharmacokinetic properties .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-2-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O3/c1-33-26-15-9-8-14-25(26)28(22-10-4-2-5-11-22)32-29(30(33)35)31-27(34)20-21-16-18-24(19-17-21)36-23-12-6-3-7-13-23/h2-19,29H,20H2,1H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKANDLKXPJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)CC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2-(4-phenoxyphenyl)acetamide is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 448.52 g/mol. Its structure includes a benzodiazepine core fused with a phenoxyphenylacetamide moiety, contributing to its unique biological characteristics.

Anticonvulsant Activity

Research indicates that derivatives of benzodiazepines often exhibit anticonvulsant properties. In studies involving various seizure models, compounds similar to this compound have demonstrated efficacy in reducing seizure frequency and severity. For instance:

- Model Studies : In animal models using pentylenetetrazole (PTZ) and maximal electroshock (MES), compounds derived from benzodiazepines showed significant anticonvulsant effects. Specific derivatives were reported to provide 100% protection against induced seizures .

Gastrin/Cholecystokinin Receptor Antagonism

This compound has been studied for its role as a selective antagonist of gastrin/cholecystokinin (CCK) receptors. The potent inhibition of these receptors can have implications for gastrointestinal disorders and appetite regulation. In vitro studies have shown that related compounds effectively block CCK-induced acid secretion, suggesting potential therapeutic uses in managing gastric acid-related conditions .

The biological activity of this compound is primarily mediated through its interaction with GABA_A receptors. Benzodiazepines typically enhance the inhibitory effect of gamma-Aminobutyric acid (GABA), leading to increased neuronal inhibition and reduced excitability.

Case Studies and Research Findings

Several studies have investigated the pharmacodynamics and pharmacokinetics of benzodiazepine derivatives:

- Anticonvulsant Screening : A study evaluated multiple derivatives in seizure models, revealing that certain modifications enhanced anticonvulsant activity compared to traditional benzodiazepines .

- Gastric Acid Secretion : Research comparing various benzodiazepine derivatives identified significant differences in their ability to inhibit CCK receptor activity, with some compounds showing promising results for further development as therapeutic agents .

Data Table: Summary of Biological Activities

| Activity Type | Compound Variant | Efficacy Level | Model Used |

|---|---|---|---|

| Anticonvulsant | N-(1-methyl-2-oxo...) | High | PTZ & MES |

| CCK Receptor Antagonism | Related Benzodiazepine Derivatives | Moderate to High | In vitro |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C28H24N4O2

- Molecular Weight : 448.5 g/mol

- IUPAC Name : N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2-(4-phenoxyphenyl)acetamide

Anticancer Activity

Recent studies have indicated that benzodiazepine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A study reported that certain benzodiazepine derivatives demonstrated percent growth inhibitions (PGIs) exceeding 70% against several cancer types including OVCAR-8 and HCT116, indicating their potential as anticancer agents .

Anticonvulsant Properties

Benzodiazepines are well-known for their anticonvulsant effects. The compound is hypothesized to possess similar properties due to its structural similarities with known anticonvulsants. Research has focused on synthesizing new derivatives and evaluating their efficacy in animal models of epilepsy, showing that modifications to the benzodiazepine structure can enhance anticonvulsant activity .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Kamiński et al. synthesized various N-substituted benzodiazepines and evaluated their anticonvulsant activity. The findings suggested that modifications to the amide bond significantly influenced the anticonvulsant efficacy, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Mechanisms

In another research effort, the anticancer mechanisms of benzodiazepine derivatives were explored using cell line assays. The study revealed that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways, demonstrating their potential as therapeutic agents against malignancies .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on core structures, substituents, synthesis, and inferred biological properties.

Core Heterocycle Variations

Key Observations :

- The 1,4-benzodiazepine core in the target compound is distinct from benzoxazine () or hexan-2-yl backbones (), which may alter conformational flexibility and receptor binding.

- Oxadiazole-containing derivatives () are more metabolically stable than benzodiazepines due to the oxadiazole ring’s resistance to enzymatic degradation .

- Phenoxy vs.

Acetamide Side-Chain Modifications

Key Observations :

- The 4-phenoxyphenyl group in the target compound offers a balance of lipophilicity and aromaticity, whereas cyanophenoxy () or sulfamoylphenyl () substituents introduce polarity, affecting solubility and target selectivity .

- Dimethylphenoxy derivatives () prioritize steric effects over electronic interactions, which could enhance receptor specificity .

Pharmacological Implications

- Comparators: Benzoxazine-oxadiazole hybrids () are reported for antimicrobial applications due to oxadiazole’s metabolic resilience . Hexan-2-yl acetamides () with hydroxy/amino groups may exhibit antitumor or antiviral properties .

Preparation Methods

Condensation of o-Phenylenediamine with α,β-Unsaturated Ketones

The 1,4-benzodiazepine scaffold is synthesized via acid-catalyzed cyclocondensation. A modified protocol from H-MCM-22-catalyzed reactions (Search Result) is adapted:

Procedure :

- Reactants :

- o-Phenylenediamine (1.08 g, 10 mmol).

- 3-Phenylprop-2-en-1-one (1.46 g, 11 mmol, 1.1 eq).

- H-MCM-22 zeolite (100 mg, 10 wt%).

- Acetonitrile (15 mL).

Reaction : Stir at room temperature for 3 hours under nitrogen.

Workup : Filter to recover the catalyst, concentrate under vacuum, and purify via silica gel chromatography (ethyl acetate/hexane, 1:9) to yield 1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Intermediate A precursor) as a white solid (Yield: 78%).

N-Methylation of the Diazepine Ring

Methylation Protocol :

- Reactants :

- Intermediate A precursor (2.0 g, 7.2 mmol).

- Methyl iodide (1.53 g, 10.8 mmol, 1.5 eq).

- Potassium carbonate (2.0 g, 14.4 mmol, 2.0 eq).

- DMF (20 mL).

Reaction : Heat at 60°C for 6 hours.

Workup : Quench with ice-water, extract with ethyl acetate, dry over Na2SO4, and concentrate. Recrystallize from ethanol to obtain 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-amine (Intermediate A) (Yield: 85%).

Synthesis of 2-(4-Phenoxyphenyl)acetyl Chloride

Preparation of 2-(4-Phenoxyphenyl)acetic Acid

Friedel-Crafts Acylation :

- Reactants :

- Phenoxybenzene (5.0 g, 29.4 mmol).

- Chloroacetyl chloride (3.7 g, 32.3 mmol, 1.1 eq).

- AlCl3 (4.3 g, 32.3 mmol, 1.1 eq).

- Dichloromethane (30 mL).

Conversion to Acid Chloride

Thionyl Chloride Method :

- Reactants :

- 2-(4-Phenoxyphenyl)acetic acid (2.0 g, 8.2 mmol).

- Thionyl chloride (10 mL).

- Reaction : Reflux for 2 hours, then evaporate excess thionyl chloride under vacuum to obtain 2-(4-phenoxyphenyl)acetyl chloride (Intermediate B) as a pale-yellow oil (Yield: 95%).

Coupling of Intermediates A and B

Acylation Reaction

Schotten-Baumann Conditions :

- Reactants :

- Intermediate A (1.0 g, 3.4 mmol).

- Intermediate B (0.89 g, 3.4 mmol, 1.0 eq).

- Sodium hydroxide (0.27 g, 6.8 mmol, 2.0 eq).

- Dichloromethane/Water (20 mL/20 mL).

Reaction : Stir vigorously at 0°C for 1 hour, then room temperature for 4 hours.

Workup : Separate organic layer, wash with brine, dry, and concentrate. Purify via flash chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a white crystalline solid (Yield: 72%).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.65–7.15 (m, 14H, aromatic), 5.32 (s, 1H, NH), 4.21 (q, 2H, CH2CO), 3.45 (s, 3H, NCH3), 3.12 (dd, 2H, CH2N).

- 13C NMR (100 MHz, CDCl3) : δ 170.2 (C=O), 167.8 (C=O), 158.3–115.4 (aromatic carbons), 52.1 (NCH3), 42.8 (CH2CO).

- HRMS (ESI+) : m/z Calcd for C29H24N3O3 [M+H]+: 462.1818; Found: 462.1815.

Purity and Yield Optimization

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 25°C |

| Solvent | DCM/Water |

| Isolated Yield | 72% |

| HPLC Purity | 98.5% |

Discussion of Synthetic Challenges

Regioselectivity in Benzodiazepine Formation

The use of H-MCM-22 catalyst ensures selective 1,4-benzodiazepine formation over 1,5-isomers, critical for structural fidelity. Competing pathways were minimized by maintaining stoichiometric excess of α,β-unsaturated ketone.

Acylation Efficiency

Schotten-Baumann conditions prevented over-acylation of the secondary amine. Alternative methods using DMF/K2CO3 at elevated temperatures (Search Result) resulted in lower yields (58%) due to side-product formation.

Q & A

Basic: What experimental methodologies are recommended for optimizing the synthesis of this compound?

To enhance synthesis efficiency, employ Design of Experiments (DOE) frameworks to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Utilize computational reaction path searches based on quantum chemical calculations to predict intermediate stability and transition states, followed by iterative experimental validation to refine conditions . For example, fractional factorial designs can reduce trial-and-error approaches by identifying critical variables influencing yield and purity.

Basic: How can separation technologies be applied to purify this compound during synthesis?

Leverage membrane separation or chromatographic techniques (e.g., HPLC, flash chromatography) to isolate the target molecule from byproducts. Optimize solvent systems using polarity indices and phase diagrams to maximize partition coefficients. For complex mixtures, hybrid approaches combining centrifugal partitioning chromatography (CPC) with gradient elution may improve resolution .

Basic: What spectroscopic and analytical techniques are suitable for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation, focusing on benzodiazepine and acetamide moieties.

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography for absolute stereochemistry determination, particularly for the dihydro-1H-1,4-benzodiazepine core.

- UV-Vis and fluorescence spectroscopy to assess electronic properties and potential bioactivity correlations .

Basic: How can solubility and formulation stability be systematically evaluated?

Use Hansen solubility parameters to screen solvents and excipients. Conduct accelerated stability studies under varied pH, temperature, and humidity conditions. Apply kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. DOE-based solubility assays (e.g., shake-flask method) paired with HPLC quantification ensure reproducibility .

Advanced: What computational strategies can elucidate the compound’s mechanism of action in biological systems?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to study interactions with target receptors (e.g., GABA_A or kinase domains). Validate predictions using free-energy perturbation (FEP) calculations to estimate binding affinities. Integrate experimental data (e.g., IC₅₀ values) to refine computational models iteratively .

Advanced: How can pharmacokinetic properties like LogD and pKa be experimentally determined and modeled?

- LogD (partition coefficient) : Measure via shake-flask method using octanol/water systems at physiologically relevant pH (5.5 and 7.4) with HPLC analysis .

- pKa determination : Use potentiometric titration or UV-metric assays. Compare experimental results with computational predictions (e.g., MarvinSketch) to resolve discrepancies.

Advanced: How should researchers address contradictory data in biological activity studies?

Adopt comparative analysis frameworks to reconcile conflicting results. For example:

- Replicate assays under standardized conditions (e.g., cell line, assay protocol).

- Perform meta-analysis of dose-response curves to identify outlier datasets.

- Apply Bayesian statistical models to quantify uncertainty and heterogeneity across studies .

Advanced: What reactor design principles are critical for scaling up synthesis?

Optimize continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and residence time distribution. For heterogeneous catalysis, consider fixed-bed reactors with tailored catalyst supports (e.g., silica-alumina matrices) .

Advanced: How can environmental fate studies be designed to assess degradation pathways?

Employ atmospheric chamber experiments to simulate oxidative degradation (e.g., OH radical interactions). Use LC-MS/MS to identify transformation products. For aquatic systems, study hydrolysis kinetics under controlled pH and temperature, referencing EPA guidelines for persistence assessment .

Advanced: What in vitro/in vivo methodologies are recommended for toxicity profiling?

- In vitro : High-content screening (HCS) with hepatocyte models (e.g., HepG2) to assess cytotoxicity and mitochondrial dysfunction.

- In vivo : Rodent studies focusing on neurobehavioral endpoints (e.g., rotarod tests) and histopathological analysis.

- QSAR models can prioritize toxicity endpoints for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.